molecular formula C38H59NNaO12P B12818577 sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate

sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate

Cat. No.: B12818577
M. Wt: 775.8 g/mol
InChI Key: JFQHKCCHCIKXPF-IIJFNOOFSA-M
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Description

The compound sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes a methanobenzofuroisoquinoline core, decorated with multiple ethoxy groups and a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate involves multiple steps, including the formation of the methanobenzofuroisoquinoline core and subsequent functionalization with ethoxy and phosphate groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized under specific conditions.

    Reduction: The ketone group in the methanobenzofuroisoquinoline core can be reduced to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its phosphate group.

    Medicine: Investigating its potential as a drug candidate or a biochemical probe.

    Industry: Possible applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphate group may play a crucial role in binding to active sites, while the methanobenzofuroisoquinoline core provides structural stability and specificity. The pathways involved could include signal transduction, metabolic regulation, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sodium phosphate derivatives: Similar in having a phosphate group but differ in the organic moiety attached.

    Methanobenzofuroisoquinoline analogs: Share the core structure but differ in functional groups attached.

Uniqueness

This compound’s uniqueness lies in its combination of a complex organic core with multiple ethoxy groups and a phosphate moiety, which may confer unique chemical properties and biological activities not found in simpler analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

Molecular Formula

C38H59NNaO12P

Molecular Weight

775.8 g/mol

IUPAC Name

sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate

InChI

InChI=1S/C38H60NO12P.Na/c1-4-5-6-7-8-9-10-11-18-44-19-20-45-21-22-46-23-24-47-25-26-48-27-28-49-52(41,42)51-38-15-14-31(40)36-37(38)16-17-39(2)33(38)29-30-12-13-32(43-3)35(50-36)34(30)37;/h12-15,33,36H,4-11,16-29H2,1-3H3,(H,41,42);/q;+1/p-1/t33-,36+,37+,38-;/m1./s1

InChI Key

JFQHKCCHCIKXPF-IIJFNOOFSA-M

Isomeric SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)([O-])O[C@@]12C=CC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)OC)O3)C.[Na+]

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)([O-])OC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)OC)O3)C.[Na+]

Origin of Product

United States

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